molecular formula C16H19F2NO4 B12978165 1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate

1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate

Cat. No.: B12978165
M. Wt: 327.32 g/mol
InChI Key: QVQIJBXHFROEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C16H19F2NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is characterized by the presence of benzyl and ethyl groups, as well as two fluorine atoms attached to the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate typically involves the reaction of 1-benzylpiperidine with ethyl chloroformate and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid or semi-solid form .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H19F2NO4

Molecular Weight

327.32 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H19F2NO4/c1-2-22-14(20)13-8-9-16(17,18)11-19(13)15(21)23-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

QVQIJBXHFROEDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.